Beta-Amyloid (1-14)
Description
Properties
Molecular Weight |
1698.7 |
|---|---|
sequence |
DAEFRHDSGYEVHH |
Origin of Product |
United States |
Structural Biology and Conformational Dynamics of Beta Amyloid 1 14 and Associated N Terminal Domains
Conformational Flexibility of the N-Terminal Region (Residues 1-14)
The N-terminal region of the amyloid-beta peptide, encompassing residues 1-14, is characterized by a high degree of conformational flexibility. escholarship.org In solution, this segment predominantly exists in an unstructured, random coil state. researchgate.net This intrinsic disorder allows it to transiently interact with a variety of molecules and surfaces, which can induce conformational changes. nih.gov For instance, interactions with cell membranes can promote the formation of an α-helical intermediate conformation. nih.govmdpi.com This flexibility is crucial as it allows the peptide to explore a wide conformational space, a prerequisite for its subsequent aggregation. While often described as disordered, specific residues within this domain can adopt transient, partially ordered structures. For example, some studies suggest the presence of helical fragments within the N-terminus which may rearrange into β-strands during the process of amyloid formation. mdpi.com High-resolution structural studies of Aβ42 fibrils have shown that while the core is highly ordered, the N-terminal segment (residues 1-14) remains relatively unstructured and flexible. nih.govacs.org
Role of the N-Terminus in Initial Amyloid-β Folding and Assembly
The N-terminal domain is instrumental in the initial folding and assembly of the Aβ peptide. Although the core amyloidogenic region lies elsewhere in the sequence, the N-terminus influences the early, critical steps of aggregation. researchgate.net The sequence of the N-terminal region has a significant impact on the self-aggregation of Aβ into oligomers. mdpi.com Molecular simulations have revealed that the N-terminus is important for the folding of the Aβ monomer. acs.org This region can influence the transition from a random coil to a more structured conformation, which is a key step in the aggregation process. The presence of the N-terminal domain can affect the rate and pathway of fibril formation. nih.gov For example, certain mutations within this region can significantly alter the dynamics of amyloid fibrillation. acs.org
Influence of N-Terminal Modifications on Aβ Structural Transitions
Post-translational modifications and mutations within the N-terminal 1-14 region can profoundly impact the structural transitions of the Aβ peptide. These modifications are often associated with an increased propensity for aggregation and are found in the brains of individuals with Alzheimer's disease. plos.orgnih.gov
Key modifications and their effects include:
Truncation: N-terminally truncated forms of Aβ, such as those starting at residue 3, are found in amyloid plaques. plos.org These truncated species often exhibit altered aggregation behavior and may follow a different aggregation pathway compared to the full-length peptide. nih.gov
Pyroglutamylation: The cyclization of N-terminal glutamate (B1630785) at position 3 to form pyroglutamate (B8496135) (pE) is a common modification that increases the aggregation propensity and stability of Aβ. plos.orgacs.org
Mutations: Familial Alzheimer's disease is associated with several mutations within the N-terminal domain. For instance, the A2T mutation is protective, while the A2V mutation is pathogenic, increasing the hydrophobicity and aggregation tendency of the peptide. nih.govacs.orgacs.org Other mutations like H6R and D7N also alter oligomerization and secondary structure. nih.govacs.org
Isomerization: The isomerization of aspartate at position 1 (isoAsp1) or 7 (isoD7) can affect the peptide's structure and aggregation. plos.orgnih.gov For example, isoD7 modification has been shown to inhibit fibril formation of Aβ1-42. nih.gov
Phosphorylation: Phosphorylation at Serine 8 (pS8) has been linked to late-onset sporadic Alzheimer's disease and can enhance the cross-seeding ability of Aβ. nih.gov
These modifications can alter the charge, hydrophobicity, and conformational landscape of the N-terminus, thereby influencing its interaction with other Aβ molecules and modulating the transition to β-sheet-rich structures. nih.govacs.org
| Modification/Mutation | Location | Effect on Aβ Structure and Aggregation |
| Truncation | N-terminus (e.g., starting at residue 3) | Alters aggregation pathway and behavior. nih.gov |
| Pyroglutamylation (pE) | Residue 3 | Increases aggregation propensity and peptide stability. plos.orgacs.org |
| A2T Mutation | Residue 2 | Protective; reduces Aβ concentration and neurotoxic β-hairpin formation. acs.org |
| A2V Mutation | Residue 2 | Pathogenic; increases hydrophobicity and aggregation. nih.govacs.orgacs.org |
| H6R Mutation | Residue 6 | Alters oligomerization and secondary structure. nih.govacs.org |
| D7N Mutation | Residue 7 | Alters oligomerization and secondary structure. nih.govacs.org |
| isoD7 Isomerization | Residue 7 | Can inhibit fibril formation of Aβ1-42. nih.gov |
| pS8 Phosphorylation | Residue 8 | Enhances cross-seeding ability for wild-type Aβ. nih.gov |
N-Terminal Contributions to Oligomerization Nucleation
The N-terminal region plays a significant role in the nucleation of Aβ oligomers, which are considered the primary neurotoxic species. This domain is implicated in both primary and secondary nucleation events. nih.govacs.org
Primary Nucleation: This process involves the initial formation of an aggregation nucleus from monomeric Aβ. The N-terminus contributes to this by influencing the conformational changes necessary for monomers to associate. mdpi.com
Secondary Nucleation: In this process, existing fibrils catalyze the formation of new oligomers from monomers. The flexible N-terminal regions decorating the surface of fibrils are thought to play a role in this catalytic activity. nih.govacs.org The hydrophobicity of specific residues within the N-terminus, particularly at positions 10 and 12, has been shown to affect the rate of fibril mass generated via secondary nucleation. nih.gov
The N-terminus also mediates interactions with metal ions like Cu²⁺ and Zn²⁺, which can bind to histidine residues in this region and accelerate amyloid formation and oligomerization. nih.govacs.orgnih.gov
Comparative Structural Analysis with Full-Length Aβ Peptides
When comparing the N-terminal fragment (1-14) to full-length Aβ peptides (Aβ1-40 and Aβ1-42), several key structural differences and their implications become apparent.
Oligomer Conformation: In early oligomeric states, the N-termini of Aβ peptides are typically located on the surface of the oligomer. pnas.org Molecular dynamics simulations have shown that the N-termini of Aβ40 pentamers are more spatially restricted and can form a β-strand structure involving residues Ala-2 to Phe-4, which is absent in Aβ42 pentamers. pnas.org This difference may contribute to the higher aggregation propensity and toxicity of Aβ42.
| Feature | Beta-Amyloid (1-14) | Full-Length Aβ (1-40/1-42) |
| Typical Conformation in Solution | Predominantly random coil, highly flexible. researchgate.net | Monomers are also largely unstructured but can adopt transient α-helical or β-sheet conformations. nih.govmdpi.com |
| Role in Initial Folding | Critical for initiating conformational changes and early assembly steps. acs.orgnih.gov | The entire sequence contributes, with the central hydrophobic core and C-terminus being crucial for β-sheet formation. nih.gov |
| Structure in Mature Fibrils | Often remains flexible and disordered on the fibril exterior. nih.govnih.gov | Forms a stable, in-register parallel β-sheet core, with the N-terminus often being more flexible. nih.govnih.gov |
| Influence on Oligomerization | Key for nucleation, both primary and secondary. nih.govacs.org | The C-terminus, particularly the additional Isoleucine and Alanine in Aβ42, significantly influences oligomer and fibril formation. mdpi.com |
| Interaction with Membranes | Can form α-helical intermediates upon membrane interaction. nih.gov | The full peptide interacts with membranes, with the C-terminal region inserting into the lipid bilayer. mdpi.com |
Physiological and Pathophysiological Roles of Beta Amyloid 1 14 and N Terminal Fragments
Putative Physiological Functions of Amyloid-β Monomers (N-terminal Contribution)
Contrary to its reputation as a purely pathological molecule, monomeric Aβ is a natural product of neuronal metabolism and is believed to play several beneficial roles in the brain. frontiersin.org These functions often depend on the peptide's concentration and aggregation state, with the flexible N-terminal domain being crucial for many of its activities. frontiersin.orgelifesciences.org
Soluble Aβ appears to be a key regulator of synaptic activity, functioning within a homeostatic negative feedback loop. frontiersin.orgfrontiersin.org Neuronal activity, particularly at the synapse, stimulates the production and release of Aβ. frontiersin.orgfrontiersin.org In turn, physiological concentrations of Aβ act to suppress excitatory synaptic transmission, thereby preventing neuronal hyperactivity and potential excitotoxicity. frontiersin.orgfrontiersin.org This regulatory action helps maintain the stability of neural networks. uni-freiburg.de Studies have shown that this modulation is essential for synaptic plasticity, the cellular basis for learning and memory. frontiersin.org The N-terminal region of Aβ is implicated in these neuromodulatory effects, influencing neurotransmitter release and synaptic function. frontiersin.org
Table 1: Research Findings on Aβ and Synaptic Regulation
| Finding | Implication | Reference(s) |
|---|---|---|
| Neuronal activity increases Aβ production and secretion at synapses. | Establishes the link between synaptic function and Aβ levels. | frontiersin.orgfrontiersin.org |
| Aβ monomers suppress excitatory synaptic transmission. | Suggests a role as a negative feedback regulator to prevent hyperactivation. | frontiersin.orgfrontiersin.org |
| Physiological Aβ levels are necessary for synaptic plasticity and memory. | Highlights the beneficial role of Aβ in cognitive processes. | frontiersin.orgfrontiersin.org |
A compelling body of evidence suggests that Aβ is an antimicrobial peptide (AMP), a component of the innate immune system. plos.orgplos.org The flexible N-terminal domain contains a heparin-binding site which allows soluble Aβ oligomers to bind to carbohydrate molecules on the cell walls of microbial pathogens, including bacteria and fungi. nih.gov Following this initial binding, Aβ aggregates into fibrils that entrap and agglutinate the pathogens, preventing them from adhering to host cells and facilitating their clearance. nih.gov In vivo studies have demonstrated that Aβ expression can protect against fungal and bacterial infections in animal models. nih.gov This protective function suggests that the formation of amyloid plaques, long considered a primary pathological hallmark of AD, may in some cases be a physiological response to a perceived or actual infection in the brain. plos.orgfrontiersin.org
The blood-brain barrier (BBB) is critical for maintaining the brain's homeostatic environment. Evidence suggests Aβ plays a dual role in BBB function. nih.gov While high concentrations of aggregated Aβ are known to be detrimental, leading to BBB disruption and increased permeability, physiological levels of the peptide may have a protective function. nih.govmdpi.com One of the putative physiological roles of Aβ is to repair leaks in the BBB, acting as a "sealant" in response to injury or stress. frontiersin.orgen-journal.org The transport of Aβ across the BBB is a normal physiological process, regulated by receptors like the low-density lipoprotein receptor-related protein-1 (LRP1) for clearance out of the brain and the receptor for advanced glycation end products (RAGE) for entry. nih.govjci.org Dysfunction in these transport systems can disrupt Aβ homeostasis and contribute to its accumulation. nih.govfrontiersin.org
Antimicrobial Activity and Immune Response Modulation
Role of N-Terminal Aβ Fragments in Amyloidogenesis
Amyloidogenesis, the process of Aβ aggregation into toxic oligomers and fibrils, is central to AD pathology. N-terminal fragments of Aβ, including the (1-14) sequence, play a significant and complex role in initiating and modulating this process.
The aggregation of Aβ is a nucleation-dependent process, where small "seeds" of misfolded peptides can trigger a chain reaction, accelerating the formation of larger aggregates. plos.org N-terminal fragments and modifications can profoundly influence this pathway. elifesciences.orgplos.org Some N-terminally truncated peptides, such as Aβ(4-x) and Aβ(11-x), are abundant in the amyloid plaques of AD brains and are considered to be potent seeds. elifesciences.orgresearchgate.net These fragments can co-aggregate with full-length Aβ and can cross-seed the aggregation of monomeric Aβ, potentially accelerating fibril formation. nih.govnih.gov For instance, Aβ(11–40) aggregates can seed the aggregation of both homologous (Aβ11–40) and heterologous (Aβ40) monomers. nih.govacs.org Conversely, other N-terminal fragments or specific mutations within the N-terminus can inhibit or retard fibrillization, highlighting the domain's complex regulatory role. plos.org The N-terminal region, though often disordered in the final fibril structure, appears to interfere with the ability of monomers to dock onto and elongate existing fibrils. nih.govnih.gov
Table 2: Influence of N-Terminal Fragments on Aβ Aggregation
| Fragment/Modification | Effect on Aggregation | Mechanism | Reference(s) |
|---|---|---|---|
| N-terminal truncations (e.g., Aβ11-40) | Accelerate aggregation | Act as potent seeds for both homologous and heterologous aggregation. | nih.govacs.org |
| N-terminal extensions | Retard aggregation | Interfere with monomer docking and elongation, reducing rates of nucleation and elongation. | nih.gov |
| Post-translational modifications (e.g., pS8, nY10) | Accelerate aggregation | Act as triggering factors through cross-seeding, modulating the structure of amyloid deposits. | nih.gov |
The neurotoxicity of Aβ is primarily attributed to soluble oligomeric species, which disrupt synaptic function and neuronal integrity long before plaque formation is widespread. frontiersin.orgmdpi.com N-terminal fragments are critically involved in these toxic mechanisms. The binding of N-terminal peptides can accelerate the detrimental effects of Aβ oligomers on synaptic function. clinmedjournals.org A primary mechanism of Aβ toxicity is the disruption of neuronal calcium homeostasis. nih.gov Aβ-containing fragments can increase intracellular calcium levels, rendering neurons vulnerable to excitotoxicity and apoptosis. mdpi.com
Paradoxically, some shorter N-terminal fragments have demonstrated neuroprotective effects. An N-terminal Aβ fragment (Aβ1–15) and a smaller core sequence within it (Aβ10-15) have been shown to protect against Aβ-induced toxicity. researchgate.netresearchgate.net These protective fragments can rescue synaptic deficits, protect against mitochondrial dysfunction, and reverse apoptosis induced by pathogenic, full-length Aβ. researchgate.netbiorxiv.org This suggests a complex interplay where the specific length and context of the N-terminal fragment determine whether its effect is pathogenic or protective.
Contribution to Seeded Aggregation and Fibril Elongation
Enzymatic Degradation and Clearance Pathways Affecting Aβ N-Terminus
The concentration of beta-amyloid (Aβ) peptides in the brain is a critical factor in the pathogenesis of certain neurological conditions. This balance is maintained by the interplay between Aβ production and its clearance. The N-terminal region of the Aβ peptide is a key target for enzymatic degradation and cellular clearance mechanisms, which can significantly impact its aggregation potential and toxicity. The Aβ(1-14) fragment, a product of specific proteolytic events, is a notable example of this process. Its generation and subsequent removal are governed by specific proteases and the phagocytic activity of microglial cells.
Role of Proteases in N-Terminal Cleavage (e.g., Transthyretin)
Several proteases have been identified that can cleave the full-length Aβ peptide, and some of these enzymes exhibit activity towards the N-terminal region, leading to the formation of shorter, often less harmful, fragments. One of the key proteases involved in this process is transthyretin (TTR).
Transthyretin, a homotetrameric protein found in plasma and cerebrospinal fluid, is known for its role as a transporter of thyroxine and retinol. plos.org However, research has revealed that TTR also possesses a cryptic proteolytic activity. plos.org Studies have demonstrated that TTR can directly cleave full-length Aβ peptides at multiple sites. plos.org This cleavage is not random; mass spectrometry and N-terminal sequencing have identified specific cleavage sites after amino acid residues 1, 2, 3, 10, 13, and 14 of the Aβ sequence. plos.org The generation of the Aβ(1-14) fragment is a direct result of this proteolytic action. plos.org
The cleavage of Aβ by TTR has significant implications for its pathophysiological properties. Research has shown that the resulting Aβ(1-14) fragment has a substantially lower amyloidogenic potential compared to the full-length Aβ(1-42). plos.org Thioflavin T binding assays, which measure amyloid fibril formation, have shown that Aβ(1-14) does not bind the dye, indicating an inability to form amyloid fibrils. plos.org This finding is further supported by transmission electron microscopy, which revealed no fibrillar structures in preparations of Aβ(1-14). plos.org The proteolytic activity of TTR is sensitive to inhibitors such as the Kunitz Protease Inhibitor (KPI) domain of the amyloid precursor protein (APP). plos.org
Table 1: Transthyretin-Mediated Cleavage of Beta-Amyloid
| Protease | Substrate | Cleavage Sites (within Aβ1-14 region) | Resulting Fragment | Amyloidogenic Potential of Fragment | Reference |
|---|---|---|---|---|---|
| Transthyretin (TTR) | Beta-Amyloid (1-42) | After residues 1, 2, 3, 10, 13, 14 | Beta-Amyloid (1-14) and other fragments | Low; does not form amyloid fibrils | plos.org |
Microglial Phagocytosis and Clearance Mechanisms
Microglia, the resident immune cells of the central nervous system, play a crucial role in brain homeostasis, including the clearance of cellular debris and pathogenic proteins like Aβ. nih.govnih.gov The clearance of Aβ by microglia is a complex process that depends on the aggregation state of the peptide. While fibrillar forms of Aβ are typically cleared through receptor-mediated phagocytosis, soluble Aβ fragments, such as Aβ(1-14), are primarily internalized through a different mechanism. nih.govnih.gov
Research indicates that microglia internalize soluble Aβ peptides from the extracellular space via fluid phase macropinocytosis. nih.govnih.gov This is a nonsaturable uptake mechanism that is distinct from receptor-mediated endocytosis. nih.gov It relies on the dynamics of the actin and tubulin cytoskeleton and does not involve clathrin-coated pits. nih.gov Once internalized, these soluble Aβ fragments are trafficked to late endolysosomal compartments for degradation. nih.gov
While specific receptors for the exclusive uptake of Aβ(1-14) have not been identified, a variety of microglial receptors are involved in the binding and clearance of different Aβ species. These receptors are more prominently involved in the clearance of oligomeric and fibrillar Aβ. However, understanding their role provides a broader context for microglial interactions with Aβ. These receptors include scavenger receptors (such as SCARA-1 and CD36), Toll-like receptors (TLRs), and the Triggering Receptor Expressed on Myeloid cells 2 (TREM2). frontiersin.orgnih.govnih.govfrontiersin.org For instance, the interaction of fibrillar Aβ with a receptor complex that includes CD36, α6β1 integrin, and CD47 can stimulate phagocytosis. jneurosci.org
Table 2: Microglial Clearance Mechanisms for Beta-Amyloid Species
| Aβ Species | Primary Clearance Mechanism by Microglia | Key Receptors/Processes Involved | Reference |
|---|---|---|---|
| Soluble Aβ fragments (e.g., Aβ1-14) | Fluid Phase Macropinocytosis | Actin and tubulin dynamics, non-receptor mediated | nih.govnih.gov |
| Fibrillar Aβ | Receptor-mediated Phagocytosis | Scavenger Receptor A (SRA), CD36, α6β1 integrin, CD47, Toll-like Receptors (TLR2, TLR4), TREM2 | frontiersin.orgnih.govfrontiersin.orgjneurosci.org |
| Oligomeric Aβ | Receptor-mediated Phagocytosis / Endocytosis | Toll-like Receptors (TLRs), CD36 | frontiersin.orgnih.govfrontiersin.org |
Methodological Approaches for Investigating Beta Amyloid 1 14 Biology
In Vitro Biophysical Characterization Techniques
The investigation of Beta-Amyloid (1-14) [Aβ(1-14)] in a controlled laboratory setting relies on a suite of powerful biophysical techniques. These methods allow researchers to probe the peptide's structure, aggregation behavior, and interactions at a molecular level.
Spectroscopy (e.g., NMR, Fluorescence, Circular Dichroism)
Spectroscopic techniques are invaluable for elucidating the structural characteristics of Aβ(1-14).
Nuclear Magnetic Resonance (NMR) Spectroscopy provides atomic-resolution structural information of Aβ fragments in solution. nih.gov Early NMR studies on Aβ peptides indicated a predominantly α-helical structure that can convert to a β-sheet conformation, a process potentially involved in the initial stages of amyloid formation. nih.gov However, solid-state NMR studies on longer Aβ fibrils have shown that the N-terminal region, including residues 1-14, can be structurally disordered or exhibit some partial ordering in a β-strand conformation. ethz.chpdbj.orgpnas.org Specifically, one study using solid-state NMR on Aβ(1-42) fibrils noted that residues 11-14 were not visible, suggesting they are dynamic. ethz.ch
Fluorescence Spectroscopy is a highly sensitive method used to study the aggregation process of amyloid peptides. Dyes like Thioflavin T (ThT) exhibit increased fluorescence upon binding to β-sheet-rich structures, such as amyloid fibrils. eurogentec.comtandfonline.com This property allows for real-time monitoring of aggregation kinetics. rpeptide.com While ThT is a classic probe, it doesn't distinguish between different types of aggregates (prefibrillar vs. fibrillar). nih.gov Newer fluorescent probes are being developed to selectively detect early-stage oligomers. nih.govresearchgate.net Fluorescence correlation spectroscopy (FCS) is another application that can detect changes in the size and concentration of fluorescently labeled Aβ during the initial aggregation phases. researchgate.net
Circular Dichroism (CD) Spectroscopy is a rapid method for assessing the secondary structure of proteins and peptides in solution. jasco-global.comnih.gov The technique can monitor conformational changes, such as the transition from a random coil or α-helical state to a β-sheet structure, which is characteristic of amyloid aggregation. nih.govjasco-global.comox.ac.uk CD spectroscopy has been used to study the effects of different environments and potential inhibitors on the secondary structure of Aβ peptides. mdpi.com
Table 1: Spectroscopic Techniques for Aβ(1-14) Analysis
| Technique | Information Provided | Key Findings Related to Aβ(1-14) Region |
| NMR Spectroscopy | Atomic-resolution structure, dynamics | N-terminal region (including 1-14) can be disordered or partially ordered in fibrils. ethz.chpdbj.orgpnas.org Residues 11-14 may be dynamic. ethz.ch |
| Fluorescence Spectroscopy | Aggregation kinetics, presence of β-sheet structures | Allows for real-time monitoring of fibril formation using dyes like Thioflavin T. eurogentec.comrpeptide.com |
| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet, random coil) | Monitors conformational changes during aggregation, such as the transition to β-sheet structure. jasco-global.commdpi.com |
Microscopy (e.g., Electron Microscopy, Atomic Force Microscopy)
Microscopy techniques provide direct visualization of the morphology and structure of Aβ aggregates.
Electron Microscopy (EM) , including transmission electron microscopy (TEM) and cryo-electron microscopy (cryo-EM), offers high-resolution images of amyloid fibrils. nih.govpnas.org TEM studies have revealed the filamentous nature of Aβ fibrils, which can be several micrometers long. nih.govresearchgate.net Cryo-EM has been instrumental in determining the three-dimensional structure of Aβ fibrils, showing that they are often composed of multiple protofilaments twisted together. nih.govpnas.orgbiorxiv.org These studies have also highlighted the structural polymorphism of Aβ fibrils. nih.gov
Atomic Force Microscopy (AFM) allows for the imaging of Aβ aggregation in real-time and in physiological fluids. nih.govpnas.org AFM can visualize the entire aggregation process, from early oligomers to mature fibrils, and can operate in a "tapping mode" to minimize disruption of fragile aggregates. nih.gov Studies using AFM have revealed that Aβ can form various structures, including pore-like assemblies in lipid bilayers, and that fibril formation can be influenced by the properties of the surface they interact with. nih.govacs.org High-speed AFM has even captured the dynamic process of fibril elongation and morphological switching. pnas.org
Table 2: Microscopy Techniques for Aβ(1-14) Aggregate Visualization
| Technique | Information Provided | Key Findings for Aβ Aggregates |
| Electron Microscopy (EM) | High-resolution morphology and 3D structure of fibrils | Reveals elongated, unbranched fibrillar structures, often composed of twisted protofilaments. nih.govpnas.org |
| Atomic Force Microscopy (AFM) | Real-time imaging of aggregation, surface topography | Visualizes the progression from oligomers to fibrils and can reveal pore-like structures. nih.govpnas.orgacs.org |
Thioflavin Binding Assays for Aggregation Kinetics
Thioflavin T (ThT) binding assays are a standard and widely used method for quantifying the kinetics of amyloid fibril formation in vitro. tandfonline.com ThT is a fluorescent dye that exhibits a significant increase in fluorescence emission upon binding to the cross-β-sheet structure of amyloid fibrils. eurogentec.comanaspec.com
The assay involves incubating the Aβ peptide under conditions that promote aggregation and periodically measuring the ThT fluorescence. A typical kinetic profile shows a lag phase (nucleation), followed by an exponential growth phase (elongation), and finally a plateau phase where the reaction reaches equilibrium. tandfonline.com This allows for the quantitative analysis of aggregation rates and the effects of potential inhibitors or enhancers of fibrillation. anaspec.comgoogle.com It is important to note that ThT fluorescence is primarily indicative of fibrillar aggregates and may not be sensitive to early, non-fibrillar oligomeric species. eurogentec.comnih.gov
Cell-Based Models for Studying Aβ(1-14) Interactions and Effects
To understand the biological consequences of Aβ(1-14), researchers utilize various cell-based models that mimic the complex environment of the brain.
Neuronal Cell Culture Systems
Primary neuronal cultures and neuronal-like cell lines are fundamental tools for investigating the effects of Aβ peptides on neurons. pnas.orgbu.edu Studies have shown that treatment of cultured neurons with different forms of Aβ can induce a range of detrimental effects, including neurite degeneration and cell death. mdpi.com For example, exposing cortico-hippocampal cultures to Aβ can lead to a reduction in the number of presynaptic and postsynaptic markers, indicating synapse loss. frontiersin.org Furthermore, Aβ oligomers have been shown to bind to neuronal receptors, such as the N-methyl-D-aspartate receptor (NMDAR), leading to increased calcium influx and oxidative stress. mdpi.com Three-dimensional (3D) human neural cell culture models are emerging as powerful platforms that can recapitulate key pathological features, providing a more physiologically relevant environment for studying Aβ-induced effects. nih.gov
Glial Cell Models (Astrocytes, Microglia)
Glial cells, including astrocytes and microglia, play a critical role in the brain's response to Aβ.
Astrocyte Models: Astrocytes, the most abundant glial cells in the brain, are actively involved in Aβ dynamics. researchgate.net Cell culture models have demonstrated that astrocytes can both produce and take up Aβ. frontiersin.orgpnas.org In response to inflammatory signals, which can be triggered by Aβ, astrocytes can increase their own production of the peptide. frontiersin.org Studies using co-culture systems have shown that Aβ-primed astrocytes can influence the function of other cells, such as T-cells and endothelial cells, highlighting their role in the neuroinflammatory response. frontiersin.org Reactive astrocytes, a state induced by factors like Aβ, can release various signaling molecules that impact neuronal health and synaptic function. mdpi.com
Microglia Models: Microglia are the resident immune cells of the central nervous system and act as the brain's first line of defense. ijbs.com In vitro models using cultured microglia have been crucial in demonstrating that these cells can internalize and clear Aβ. nih.gov However, prolonged activation of microglia by Aβ can also lead to the release of pro-inflammatory cytokines, contributing to neuroinflammation. ijbs.commdpi.compnas.org Studies have shown that the interaction between Aβ and microglial receptors can trigger intracellular signaling cascades that mediate this inflammatory response. ijbs.com While microglia can surround and contain amyloid plaques, their ability to effectively clear these deposits may be impaired in chronic disease states. nih.govnih.gov
Table 3: Cell-Based Models for Aβ(1-14) Research
| Cell Type | Model System | Key Research Findings |
| Neurons | Primary neuronal cultures, neuronal cell lines, 3D cultures | Aβ can induce synapse loss, neurite degeneration, and cell death. mdpi.comfrontiersin.org |
| Astrocytes | Primary astrocyte cultures, co-culture systems | Can produce and clear Aβ; mediate neuroinflammatory responses. frontiersin.orgfrontiersin.org |
| Microglia | Primary microglia cultures | Internalize Aβ; can release pro-inflammatory cytokines upon activation. ijbs.comnih.gov |
In Vivo Animal Models for Pathophysiological Relevance
The investigation of Beta-Amyloid (1-14) (Aβ(1-14)) biology in vivo leverages animal models primarily developed to study the broader aspects of amyloid precursor protein (APP) processing and Alzheimer's disease (AD) pathology. While most models are designed to investigate the pathogenic effects of longer, aggregation-prone Aβ peptides such as Aβ(1-42), they serve as essential platforms for studying the generation and potential physiological roles of shorter fragments like Aβ(1-14). These shorter peptides are considered byproducts of APP processing and are generally thought to be non-pathogenic. nih.gov
Transgenic Rodent Models of Amyloidosis
Transgenic rodent models, particularly mice and rats, are fundamental tools for studying amyloid-beta pathology in a mammalian system. aginganddisease.org These models are typically engineered to overexpress human APP with one or more mutations associated with familial Alzheimer's disease (FAD), often in combination with mutant presenilin (PSEN) genes, to accelerate the development of amyloid plaques. nih.govmdpi.com The primary focus of these models is to recapitulate the amyloid cascade, which is driven by the accumulation of Aβ(1-40) and Aβ(1-42). nih.gov
However, the enzymatic machinery that processes APP in these models also generates a spectrum of other Aβ fragments. Aβ(1-14) is one such fragment produced during APP metabolism. nih.gov Its presence has been noted in the brain and cerebrospinal fluid of AD mouse models. nih.gov Although not the primary peptide of interest in these systems, their utility lies in providing an in vivo environment where the production of Aβ(1-14) through various secretase activities can be studied. For instance, the cleavage of the β-C-terminal fragment (β-CTF) by α-secretase can yield Aβ(1-14). nih.gov
While these models successfully mimic many aspects of human amyloidosis, such as plaque deposition and gliosis, they are not specifically designed to elucidate the direct pathophysiological relevance of Aβ(1-14), which is considered to be non-amyloidogenic and readily degraded. nih.govaginganddisease.org
Table 1: Examples of Transgenic Rodent Models Used in Amyloid Research
| Model Name | Transgene(s) | Key Pathological Features Related to Amyloid | Relevance for Beta-Amyloid (1-14) Study |
| Tg2576 Mouse | Human APP with Swedish (KM670/671NL) mutation. frontiersin.org | Age-dependent formation of Aβ plaques (primarily Aβ40/42). frontiersin.org | Provides an in vivo system where Aβ(1-14) is generated as a product of APP processing. |
| APP/PS1 Mouse | Human APP with Swedish mutation and a mutant human Presenilin-1 (e.g., dE9). nih.gov | Accelerated and robust Aβ plaque deposition starting from 6 months. nih.gov | Allows for the study of Aβ(1-14) generation in the context of altered γ-secretase activity. |
| 5XFAD Mouse | Human APP with Swedish, Florida, and London mutations; Human PSEN1 with M146L and L286V mutations. nih.gov | Rapid and massive Aβ(1-42) accumulation and plaque formation. nih.gov | A model with intense amyloidogenic processing, where the production of various Aβ fragments, including Aβ(1-14), can be analyzed. |
| TgF344-AD Rat | Human APP with Swedish mutation and a mutant human PSEN1 (dE9). aginganddisease.org | Exhibits age-dependent Aβ accumulation, plaque pathology, and cognitive deficits. aginganddisease.orgmdpi.com | A rat model that allows for the investigation of APP processing in a more complex nervous system than a mouse, including the generation of Aβ(1-14). |
Non-Mammalian Models for Pathway Elucidation
Non-mammalian models, such as the nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster, offer powerful platforms for genetic screening and the elucidation of molecular pathways due to their short lifespans, genetic tractability, and well-characterized nervous systems. nih.govmdpi.com
In the context of amyloid research, these models are typically engineered to express specific human Aβ peptides, most commonly the highly toxic Aβ(1-42), directly in tissues like muscle or neurons. mdpi.comnih.gov This approach bypasses the endogenous APP processing pathways, which differ from those in mammals. For example, C. elegans lacks the β-secretase enzyme (BACE1) necessary to initiate amyloidogenic processing of its native APP ortholog, APL-1. nih.gov Therefore, to study Aβ toxicity, the human peptide is expressed directly, which induces observable phenotypes like paralysis in C. elegans or neurodegeneration in Drosophila. nih.govnih.gov
These models have been instrumental in identifying genetic and molecular pathways that modulate Aβ(1-42) toxicity. nih.gov However, they are not typically used to study the biology of Beta-Amyloid (1-14). Given that Aβ(1-14) is considered non-toxic and non-aggregating, it does not produce the pathogenic phenotypes that are the basis for screening in these models. nih.gov While it is technically feasible to create transgenic flies or worms that express Aβ(1-14), such models are not prevalent in the literature, as the primary focus remains on understanding the mechanisms of toxic amyloid species.
Table 2: Common Non-Mammalian Models for Amyloid Toxicity Studies
| Model Organism | Typical Genetic Modification | Phenotype Studied | Relevance for Beta-Amyloid (1-14) Pathway Elucidation |
| Caenorhabditis elegans | Inducible expression of human Aβ(1-42) in body wall muscle cells (e.g., CL4176, GMC101 strains). nih.govdu.edu | Age-dependent, progressive paralysis due to Aβ aggregation and toxicity. nih.gov | Primarily used to screen for genetic and chemical modifiers of Aβ(1-42) toxicity; not designed for studying Aβ(1-14). |
| Drosophila melanogaster | Pan-neuronal expression of human Aβ(1-42) or co-expression of human APP and BACE1. nih.govucl.ac.uk | Age-dependent neurodegeneration, locomotor defects, and reduced lifespan. nih.gov | Powerful tool for dissecting pathways of amyloid toxicity and neurodegeneration, but research is focused on pathogenic Aβ species, not Aβ(1-14). |
Targeting Beta Amyloid 1 14 and N Terminal Epitopes in Therapeutic Research Strategies
Approaches to Modulate Aβ Production via Secretase Inhibition/Modulation
The generation of Aβ peptides is a result of the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: β-secretase (BACE1) and γ-secretase. d-nb.infomdpi.com Targeting these enzymes offers a direct mechanism to control the production of Aβ, including the N-terminal fragments.
BACE1 initiates the amyloidogenic pathway by cleaving APP at the N-terminus of the Aβ domain. mdpi.com Therefore, inhibiting BACE1 is a primary strategy to suppress all forms of Aβ generation. d-nb.info BACE1 inhibitors are designed to block this initial cleavage, thereby preventing the formation of the C99 fragment, a necessary substrate for γ-secretase. d-nb.infod-nb.info
The γ-secretase complex performs the subsequent cleavage of C99, which results in Aβ peptides of varying lengths. researchgate.net This cleavage is imprecise and can be modulated.
γ-Secretase Inhibitors (GSIs) : These compounds block the activity of γ-secretase. However, research in animal models has shown that γ-secretase inhibition can lead to an accumulation of the C99 substrate, which may then be processed by α-secretase. nih.govd-nb.info This alternative pathway results in the production of shorter, C-terminally truncated Aβ fragments, such as Aβ1-14, Aβ1-15, and Aβ1-16. d-nb.inforesearchgate.netjneurosci.org Studies in both dogs and nonhuman primates treated with GSIs have demonstrated a significant increase in these shorter Aβ isoforms in the cerebrospinal fluid (CSF). nih.govd-nb.info
γ-Secretase Modulators (GSMs) : Unlike inhibitors, GSMs aim to selectively alter the site of γ-secretase cleavage without completely blocking its enzymatic activity. mdpi.comfrontiersin.org The goal is to shift the production from the highly amyloidogenic Aβ42 towards shorter, less aggregation-prone peptides like Aβ38. frontiersin.orgacs.org This approach is considered potentially safer as it may avoid the mechanism-based side effects associated with inhibiting the processing of other γ-secretase substrates. mdpi.comfrontiersin.org
The table below summarizes key findings related to secretase modulation and its effect on Aβ N-terminal fragments.
| Therapeutic Strategy | Target Enzyme | Mechanism of Action | Effect on Aβ(1-14) & N-Terminal Fragments |
| BACE1 Inhibition | β-secretase (BACE1) | Blocks the initial cleavage of APP, preventing C99 formation and subsequent Aβ production. d-nb.infod-nb.info | Reduces overall production of all Aβ species, including N-terminal fragments. |
| γ-Secretase Inhibition (GSI) | γ-secretase | Blocks the final cleavage of the C99 fragment. d-nb.info | Can increase levels of Aβ1-14, Aβ1-15, and Aβ1-16 via an alternative α-secretase pathway. nih.govresearchgate.netjneurosci.org |
| γ-Secretase Modulation (GSM) | γ-secretase | Allosterically modifies the enzyme to favor cleavage at different sites. frontiersin.orgacs.org | Shifts production from Aβ42 to shorter, less toxic peptides like Aβ37 and Aβ38. frontiersin.org |
Strategies for Inhibiting Amyloid-β Aggregation and Promoting Disaggregation
Preventing the self-assembly of Aβ monomers into toxic oligomers and fibrils, or disaggregating pre-existing plaques, is another major therapeutic avenue. nih.gov The N-terminal region of Aβ plays a significant role in the initial stages of aggregation. nih.gov
Research has identified specific subregions within the Aβ sequence that are crucial for its aggregation. nih.gov The N-terminus, particularly the His13-Lys16 (HHQK) motif, is known to be important for oligomerization and the propagation of fibrils. nih.gov Strategies to block these interactions include:
Small Molecule Inhibitors : Compounds can be designed to bind to these key regions of the Aβ peptide, physically blocking the interactions necessary for aggregation. nih.govresearchgate.net Tramiprosate, for example, is a small molecule that mimics glycosaminoglycans and targets the N-terminal HHQK region to inhibit aggregation. nih.gov
Antibody-Mediated Disaggregation : Monoclonal antibodies directed against the N-terminal epitopes of Aβ have been shown to bind to preformed amyloid fibrils. nih.gov This binding can interfere with the noncovalent interactions holding the fibrils together, leading to their disaggregation and a restoration of the peptide's solubility. nih.govoup.com
Natural Compounds : Certain natural products, such as the polyphenolic biflavonoid amentoflavone (B1664850), have demonstrated an ability to both inhibit the formation of Aβ fibrils and disaggregate preformed ones in a dose-dependent manner. researchgate.netbiomolther.org Atomic force microscopy has shown that amentoflavone can directly disrupt the structure of mature fibrils. biomolther.org
The table below highlights some compounds investigated for their anti-aggregation or disaggregation properties targeting the Aβ N-terminus.
| Compound/Strategy | Type | Target/Mechanism | Key Finding |
| Tramiprosate | Small Molecule | Targets the N-terminal His13-Lys16 (HHQK) region, mimicking glycosaminoglycans. nih.gov | Designed to occlude Aβ aggregation by binding to a key N-terminal motif. nih.gov |
| N-terminal directed mAbs | Monoclonal Antibody | Bind to the N-terminal region (e.g., Aβ1-28) of aggregated Aβ. nih.govoup.com | Can lead to the disaggregation of preformed fibrils and inhibit neurotoxicity. nih.govoup.com |
| Amentoflavone | Natural Biflavonoid | Interacts with Aβ peptides to inhibit fibrillization and disrupt preformed fibrils. biomolther.org | Potently inhibits Aβ1-42 fibrillization and disassembles mature fibrils. biomolther.org |
| Bis(heptyl)-cognitin (B7C) | Small Molecule (Tacrine Dimer) | Inhibits the aggregation of Aβ monomers into fibrils and disaggregates existing fibrils. nih.gov | Shown to effectively block Aβ fibril formation and associated neurotoxicity. nih.gov |
Immunotherapeutic Strategies Targeting Aβ N-Terminal Epitopes
Immunotherapy, which uses the body's immune system to target Aβ, has become a leading strategy in Alzheimer's research. nih.govmdpi.com Both active and passive immunization approaches have been developed, with a strong focus on the N-terminal region of Aβ as the primary target epitope. mdpi.comfrontiersin.org This focus is based on findings that the B-cell (antibody-producing) epitope is located mainly at the N-terminus, whereas the T-cell epitopes responsible for inflammatory side effects are found in the C-terminal portion of the peptide. frontiersin.orgnih.gov
Active immunization involves administering a vaccine to stimulate the patient's own immune system to produce long-term antibodies against Aβ. springermedizin.denih.gov After early trials with full-length Aβ (e.g., AN1792) were halted due to T-cell-mediated meningoencephalitis, second-generation vaccines were designed to specifically target the N-terminal B-cell epitope while excluding the C-terminal region. mdpi.comfrontiersin.orgnih.gov
These newer vaccines often use short N-terminal Aβ peptides conjugated to a carrier protein or presented in a way that generates a strong antibody response without an inflammatory T-cell reaction. springermedizin.detandfonline.com
| Vaccine Candidate | Composition | Targeted Aβ Epitope |
| UB-311 | Synthetic Aβ1-14 peptides conjugated to helper T-cell peptide epitopes (UBITh®). springermedizin.dedovepress.com | Aβ1-14 springermedizin.dedovepress.com |
| Amilomotide (CAD106) | Multiple copies of the Aβ1-6 peptide fragment attached to a virus-like particle (Qβ). frontiersin.orgspringermedizin.de | Aβ1-6 frontiersin.orgspringermedizin.de |
| Affitope AD02 | A synthetic peptide mimic ("mimotope") of the Aβ N-terminus. nih.govfrontiersin.org | N-terminus (mimics Aβ1-6) nih.govfrontiersin.org |
| ACI-24 | Liposome vaccine presenting aggregated Aβ peptides. nih.govresearchgate.net | Conformation of aggregated Aβ nih.govresearchgate.net |
| Lu AF20513 | Recombinant protein with three copies of Aβ1-12 linked to foreign T-helper cell epitopes. tandfonline.com | Aβ1-12 tandfonline.com |
Passive immunization involves the direct administration of externally produced monoclonal antibodies (mAbs) that target Aβ. mdpi.comnih.gov This approach allows for controlled and consistent antibody levels. springermedizin.de Many of the most advanced mAbs in clinical development are designed to bind to N-terminal epitopes of Aβ, targeting various forms of the peptide from soluble oligomers to insoluble fibrils. mdpi.comd-nb.info Antibodies targeting the N-terminus are thought to be effective at clearing Aβ aggregates, potentially through microglial activation and phagocytosis. nih.govplos.org
| Monoclonal Antibody | Target Epitope/Form | Key Research Finding |
| Aducanumab | Conformation-specific; binds residues 3-7 of aggregated Aβ (oligomers and fibrils). springermedizin.demdpi.com | Binds to the N-terminus of Aβ in an extended conformation, targeting aggregates. springermedizin.demdpi.com |
| Donanemab | N-terminal pyroglutamate (B8496135) Aβ (pE3-Aβ), present in deposited plaques. springermedizin.demdpi.com | Specifically binds to a modified N-terminal epitope found only in established plaques. springermedizin.demdpi.com |
| Lecanemab | Preferentially targets large, soluble Aβ protofibrils. springermedizin.de | Targets soluble aggregated forms of Aβ. springermedizin.de |
| Bapineuzumab | Linear epitope at the N-terminus (Aβ1-5). frontiersin.orgmdpi.com | Binds to various Aβ species, from soluble forms to compacted plaques. mdpi.comd-nb.info |
| Gantenerumab | Conformational epitope on aggregated Aβ fibrils, recognizing both N-terminal and central portions. nih.govmdpi.com | Designed to disassemble and degrade aggregated Aβ by recruiting microglia. nih.gov |
| 3F5 | Linear epitope within the N-terminal 1-11 amino acid region of Aβ1-42. plos.org | Shown to disrupt Aβ aggregation and promote clearance by microglia in mouse models. plos.org |
Active Immunization Approaches
Small Molecule Modulators of Aβ N-Terminal Interactions
Beyond immunotherapy, the development of small molecules that can interfere with the pathogenic interactions involving the Aβ N-terminus is an active area of research. mdpi.comresearchgate.net These molecules are designed to bind directly to the Aβ peptide and modulate its behavior, primarily by inhibiting the aggregation process that is critical for neurotoxicity. nih.gov
The discovery process for these molecules often involves screening large chemical libraries to find compounds that can disrupt the key interactions driving fibril formation. researchgate.net The primary structure of Aβ is divided into several regions, with the N-terminal hydrophilic region (residues 1-15) and the central hydrophobic core (residues 16-21) being major targets for inhibitor design. nih.govmdpi.com Small molecules that bind to these regions can physically prevent the peptide-peptide associations required for the formation of β-sheets and larger aggregates. nih.gov
| Small Molecule | Target Region/Interaction | Investigated Effect |
| Tramiprosate (Homotaurine) | Binds to the N-terminal His-His-Gln-Lys (HHQK) region (residues 13-16). nih.gov | Acts as a GAG-mimetic to inhibit the initial stages of Aβ aggregation. nih.gov |
| Curcumin | Interacts with the central KLVFF sequence (residues 16-20). researchgate.net | Hypothesized to block π-π interactions between phenylalanine residues, thereby inhibiting aggregation. researchgate.net |
| Compound IV | Binds near the KLVFF region (residues 16-19). researchgate.net | A V-shaped pyrazolopyrimidine derivative shown in simulations to interact with the central hydrophobic core. researchgate.net |
| LS-4 | Binds with high affinity to various Aβ forms, especially soluble oligomers. mdpi.com | An amphiphilic compound reported to reduce amyloid plaques in a mouse model. mdpi.com |
Future Directions and Unresolved Questions in Beta Amyloid 1 14 Research
Elucidating the Precise Physiological Functions of Aβ(1-14) in Healthy Brains
While historically the focus of amyloid beta (Aβ) research has been on its pathological role in Alzheimer's disease (AD), a growing body of evidence suggests that Aβ peptides, including the N-terminal fragment Aβ(1-14), are normal metabolites in the healthy brain and may serve important physiological functions. exonpublications.comfrontiersin.org The exact roles of these shorter fragments, however, remain largely unresolved.
One hypothesized function is the regulation of neuronal activity. nih.gov Endogenous Aβ production may act as a feedback mechanism to control synaptic activity. frontiersin.org For instance, neuronal activity stimulates the production and release of Aβ at the synapse, which in turn can modulate neurotransmitter release. frontiersin.orgfrontiersin.org This suggests a potential homeostatic role for Aβ peptides in preventing neuronal overexcitation. frontiersin.orguni-freiburg.de Studies have shown that low, physiological concentrations of Aβ can enhance memory, a phenomenon known as hormesis, whereas high concentrations are inhibitory. researchgate.net
Beyond synaptic regulation, other potential physiological roles for Aβ peptides include promoting recovery from traumatic brain injury and repairing leaks in the blood-brain barrier. frontiersin.orgnih.gov Evidence from both in vitro and in vivo studies indicates that Aβ production increases in response to physiological challenges and diminishes upon recovery. frontiersin.orgresearchgate.net Furthermore, Aβ peptides have been implicated in antimicrobial activity, suggesting a role in the brain's innate immune response. exonpublications.comnih.gov
The amyloid precursor protein (APP), from which Aβ is derived, is itself involved in numerous crucial functions such as neurite growth, neuronal adhesion, and axonogenesis. uniprot.org It also plays a role in copper homeostasis and can act as a cell surface receptor. uniprot.org It is plausible that Aβ(1-14), as a product of APP processing, may be involved in or modulate some of these functions. The high degree of conservation of the Aβ molecular sequence across vertebrate species further supports the idea that it serves a significant and beneficial biological function. researchgate.net Unraveling the specific contributions of Aβ(1-14) to these processes is a key area for future investigation.
Understanding the Specific Role of Aβ(1-14) in Initial Pathological Events
The amyloid cascade hypothesis has long positioned the accumulation of Aβ peptides as the central initiating event in the pathology of Alzheimer's disease. mdpi.comnih.govmdpi.com While much of the focus has been on the longer, more aggregation-prone forms like Aβ(1-42), the role of shorter, N-terminal fragments such as Aβ(1-14) in the initial stages of pathology is an area of growing interest.
N-terminally truncated Aβ species are found in high abundance in the brains of individuals with both sporadic and familial AD. nih.gov These truncated forms possess specific physicochemical properties that can increase their aggregation propensity and stability, contributing to their neurotoxic potential. nih.gov While the full-length Aβ peptides are normal metabolites, the N-truncated versions are more prevalent in AD brains. exonpublications.com
The initial pathological events in AD are believed to involve synaptic dysfunction, which occurs even before the formation of amyloid plaques. frontiersin.orgspandidos-publications.com Soluble oligomeric forms of Aβ are considered the most toxic species and are implicated in this early synaptic damage. wikipedia.orgmdpi.com These oligomers can disrupt synaptic plasticity by interfering with glutamate (B1630785) receptors like NMDA and AMPA receptors, leading to calcium dyshomeostasis and suppression of long-term potentiation (LTP), a cellular mechanism underlying learning and memory. frontiersin.orgnih.gov The precise contribution of Aβ(1-14) to the formation and toxicity of these early oligomeric species is not yet fully understood.
Furthermore, the processing of APP is complex, with multiple cleavage events producing a variety of Aβ fragments. mdpi.comnih.govresearchgate.net The amyloidogenic pathway involves sequential cleavage by β-secretase and γ-secretase to produce Aβ. tandfonline.com An alternative, non-amyloidogenic pathway involves α-secretase, which cleaves within the Aβ domain, precluding the formation of full-length Aβ. mdpi.comresearchgate.net It has been suggested that shorter truncated isoforms like Aβ(1-14) could result from a combination of β- and α-secretase activity. researchgate.net Understanding the regulation of these pathways and how it might be altered in the initial stages of AD to favor the production of specific N-terminal fragments is a critical area of ongoing research.
Development of Advanced Methodologies for N-Terminal Aβ Studies
Studying the specific roles of N-terminal Aβ fragments like Aβ(1-14) requires highly sensitive and specific detection methods. The heterogeneity of Aβ peptides in biological samples, including various N- and C-terminally truncated and modified forms, presents a significant analytical challenge. aging-us.comnih.gov
Traditional methods like sandwich enzyme-linked immunosorbent assays (ELISA) are often limited by the specificity of the antibodies used, which typically target the N- and C-termini of the full-length peptides Aβ1-40 and Aβ1-42. nih.gov This makes it difficult to specifically quantify shorter fragments.
Mass spectrometry (MS)-based proteomics has emerged as a powerful tool for the detailed characterization of Aβ profiles in brain tissue and biological fluids. tandfonline.comjove.com Techniques like matrix-assisted laser desorption/ionization (MALDI) and electrospray ionization (ESI) coupled with MS can identify and quantify a wide range of Aβ peptides, including novel truncated forms. nih.govmdpi.com Immunoprecipitation followed by MS (IP-MS) has been particularly useful in identifying different Aβ variants in human cerebrospinal fluid (CSF) and plasma. researchgate.net Laser microdissection combined with MS allows for the specific analysis of amyloid deposits within tissue sections, providing spatial information about the distribution of different Aβ species. ashpublications.org
Further advancements in these methodologies are crucial for future research. This includes improving the sensitivity of detection for low-abundance peptides and developing new analytical strategies to differentiate between various N-terminal variants. researchgate.net For instance, novel electrochemical biosensors and microfluidic devices are being developed for the highly sensitive detection of Aβ peptides. researchgate.net Additionally, new methods are being created to specifically detect post-translationally modified forms of Aβ, such as those with an isomerized Asp7 residue, which accumulate in the brains of the elderly and AD patients. oup.com
Table 1: Methodologies for N-Terminal Aβ Studies
| Methodology | Description | Application in Aβ(1-14) Research |
|---|---|---|
| Mass Spectrometry (MS) | A technique that measures the mass-to-charge ratio of ions. It is used to identify and quantify molecules in a sample. | Identification and quantification of various Aβ peptides, including Aβ(1-14), in biological samples. nih.govmdpi.com |
| Immunoprecipitation-Mass Spectrometry (IP-MS) | A technique that uses antibodies to isolate a specific protein or peptide from a complex mixture, followed by MS analysis. | Characterization of the profile of Aβ variants in CSF and plasma. researchgate.net |
| Laser Microdissection-Mass Spectrometry (LMD-MS) | A method that allows for the isolation of specific cells or tissue regions for subsequent MS analysis. | Analysis of the composition of amyloid plaques and the spatial distribution of different Aβ species. ashpublications.org |
| Electrochemical Biosensors | Devices that use a biological recognition element (e.g., an antibody) coupled to a transducer to detect a specific analyte. | Highly sensitive detection of Aβ peptides, potentially including Aβ(1-14). researchgate.net |
| Thioflavin T (ThT) Assay | A fluorescent dye that binds to amyloid fibrils, allowing for the detection of amyloid aggregation. | Monitoring the fibrillation of Aβ peptides in vitro. acs.org |
| Circular Dichroism (CD) Spectroscopy | A technique that measures the difference in absorption of left- and right-circularly polarized light, providing information about protein secondary structure. | Determining the secondary structure (e.g., β-sheet content) of Aβ aggregates. acs.org |
Translating Mechanistic Insights into Novel Therapeutic Modalities
Inhibitors of β-secretase (BACE1) and γ-secretase, the enzymes that cleave APP to produce Aβ, have been developed. tandfonline.commdpi.com However, many of these have failed in clinical trials due to lack of efficacy or significant side effects. tandfonline.com One reason for these failures may be the non-specific inhibition of these enzymes, which also have other important physiological substrates. mdpi.com For example, γ-secretase is also involved in Notch signaling, a critical pathway for cell-to-cell communication. tandfonline.com
A more nuanced approach involves the development of γ-secretase modulators (GSMs), which aim to shift the cleavage of APP to produce shorter, less amyloidogenic Aβ peptides, rather than inhibiting the enzyme completely. tandfonline.com This could potentially reduce the production of toxic Aβ species while preserving other essential functions of the enzyme.
Immunotherapy has emerged as a promising strategy, with several monoclonal antibodies targeting Aβ having been developed. oaepublish.commdpi.com Some of these antibodies, such as Bapineuzumab and Aducanumab, target the N-terminus of Aβ. mdpi.comnih.gov These antibodies can promote the clearance of amyloid plaques. mdpi.com However, the effectiveness and side effects, such as amyloid-related imaging abnormalities (ARIA), can vary depending on the specific epitope targeted. mdpi.com Understanding the precise interaction of these antibodies with different Aβ species, including Aβ(1-14), is crucial for optimizing their therapeutic potential and minimizing adverse effects.
Future therapeutic strategies could involve specifically targeting the production or aggregation of N-terminally truncated Aβ species. mazums.ac.ir Another avenue is to enhance the activity of amyloid-degrading enzymes. biomolther.org Furthermore, RNA-based therapies, such as antisense oligonucleotides, that aim to reduce the expression of APP are also being explored. frontiersin.org
Integration of Aβ(1-14) Research with Broader Neurodegenerative Disease Mechanisms
The accumulation of Aβ is not only a hallmark of Alzheimer's disease but is also observed in other neurodegenerative conditions, such as Lewy body disease (LBD), glaucoma, and age-related macular degeneration (AMD). mdpi.comnih.gov This suggests that there may be overlapping pathological mechanisms across these diseases. Integrating research on Aβ(1-14) with the broader field of neurodegeneration is crucial for a more comprehensive understanding of these complex disorders.
Aβ deposition is a frequent co-pathology in various non-AD neurodegenerative diseases. nih.gov The spectrum and load of Aβ peptides can differ between these diseases, suggesting that the specific Aβ profile may influence the clinical and pathological presentation. nih.gov For instance, the Aβ peptide spectrum in the striatum has been shown to differ between AD, LBD, and progressive supranuclear palsy (PSP). nih.gov
The interplay between Aβ and other key proteins involved in neurodegeneration, such as tau and α-synuclein, is another critical area of investigation. bmglabtech.com In AD, Aβ accumulation is thought to trigger the hyperphosphorylation and aggregation of tau protein, leading to the formation of neurofibrillary tangles. frontiersin.orgmdpi.com There is also evidence for a synergistic toxic effect between Aβ and tau on synaptic plasticity. frontiersin.org In diseases like LBD, there is a co-occurrence of Aβ plaques and α-synuclein aggregates (Lewy bodies). Understanding how Aβ(1-14) and other N-terminal fragments interact with these other pathological proteins could reveal common pathways and novel therapeutic targets.
Furthermore, neuroinflammation, oxidative stress, and mitochondrial dysfunction are common features of many neurodegenerative diseases. mdpi.combmglabtech.com Aβ aggregates can trigger inflammatory responses by activating microglia and astrocytes. mdpi.com They can also induce oxidative stress and impair mitochondrial function. mdpi.com Investigating the specific contribution of Aβ(1-14) to these cellular stress pathways will be important for developing therapies that target these broader mechanisms of neurodegeneration. heraldopenaccess.us
Q & A
Q. What is the functional significance of Beta-Amyloid (1-14) in Alzheimer’s disease (AD) research?
Beta-Amyloid (1-14) is a truncated fragment of the full-length amyloid-β peptide (Aβ). Unlike longer isoforms (e.g., Aβ42), it lacks the hydrophobic C-terminal region critical for aggregation, making it useful for studying early-stage Aβ interactions or solubility properties . Its role in AD pathogenesis is debated, but it may modulate metal-binding properties (e.g., copper, zinc) or interact with neuronal membranes, influencing downstream toxicity mechanisms .
Methodological Guidance:
- Use synthetic Beta-Amyloid (1-14) in solubility assays under physiological buffer conditions (e.g., PBS, pH 7.4) to mimic in vivo environments.
- Validate peptide purity via HPLC (>95%) and mass spectrometry to avoid confounding results from contaminants .
Q. What are standard protocols for handling Beta-Amyloid (1-14) to prevent aggregation?
Beta-Amyloid (1-14) is less prone to aggregation than longer Aβ isoforms but may still form oligomers under specific conditions.
- Dissolve lyophilized peptide in hexafluoroisopropanol (HFIP) to monomerize, aliquot, and store at -80°C.
- Avoid repeated freeze-thaw cycles and use fresh aliquots for each experiment .
Q. How do researchers validate the specificity of antibodies targeting Beta-Amyloid (1-14)?
- Perform Western blotting or ELISA using full-length Aβ peptides (e.g., Aβ40/42) and scrambled sequences to confirm antibody specificity.
- Include negative controls (e.g., knockout cell lines or brain homogenates from Aβ-deficient models) .
Advanced Research Questions
Q. How can conflicting data on Beta-Amyloid (1-14)’s neurotoxic effects be resolved across studies?
Discrepancies often arise from variations in peptide preparation (e.g., monomeric vs. oligomeric states), cell models (primary neurons vs. immortalized lines), or assay endpoints (viability vs. synaptic function).
- Standardize protocols using guidelines from the Amyloidβ Standardization Initiative.
- Report detailed methodologies, including buffer composition, peptide concentration, and incubation time, to enable cross-study comparisons .
Q. What experimental designs are optimal for studying Beta-Amyloid (1-14)’s interaction with metal ions?
- Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify metal binding.
- Employ nuclear magnetic resonance (NMR) or circular dichroism (CD) spectroscopy to assess structural changes upon metal coordination .
- Control for redox-active metals (e.g., Cu²⁺) by including chelators (e.g., EDTA) in parallel experiments .
Q. How can researchers address low reproducibility in Beta-Amyloid (1-14) assays?
- Adopt open-science practices: share raw data, protocols, and statistical code via repositories like Zenodo.
- Use blinded analysis and pre-register experimental designs to minimize bias .
Data Analysis & Interpretation
Q. What statistical methods are appropriate for analyzing Beta-Amyloid (1-14) dose-response data?
- Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism).
- Report confidence intervals and effect sizes (e.g., Cohen’s d) instead of relying solely on p-values .
Q. How should contradictory findings between in vitro and in vivo models of Beta-Amyloid (1-14) toxicity be reconciled?
- Conduct meta-analyses to identify systemic biases (e.g., species-specific differences in Aβ metabolism).
- Use transgenic models expressing human Aβ precursors to bridge in vitro and in vivo findings .
Hypothesis-Driven Research
What frameworks (e.g., PICO, FINER) are suitable for formulating research questions on Beta-Amyloid (1-14)?
- Apply the FINER criteria: Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. Example: "Does Beta-Amyloid (1-14) impair synaptic plasticity in hippocampal neurons via NMDA receptor dysregulation?"
- Use PICO for clinical relevance: Population (AD patients), Intervention (Beta-Amyloid (1-14) targeting), Comparison (healthy controls), Outcome (cognitive decline) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
